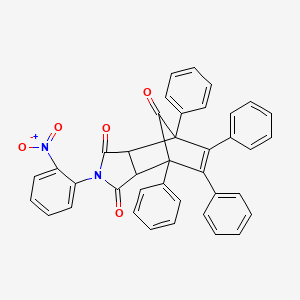
2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a nitrophenyl group and multiple phenyl rings, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves several steps. One common method includes the reaction of 2-nitrobenzaldehyde with tetraphenylcyclopentadienone under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, and halogens for substitution reactions.
Scientific Research Applications
2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its bioactivity, potentially interacting with cellular proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds include other nitrophenyl-containing heterocycles, such as 2-nitrophenyl-isoquinolines and 2-nitrophenyl-oxindoles. Compared to these compounds, 2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is unique due to its multiple phenyl rings and the presence of a methanoisoindole core, which may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C39H26N2O5 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C39H26N2O5/c42-35-33-34(36(43)40(35)29-23-13-14-24-30(29)41(45)46)39(28-21-11-4-12-22-28)32(26-17-7-2-8-18-26)31(25-15-5-1-6-16-25)38(33,37(39)44)27-19-9-3-10-20-27/h1-24,33-34H |
InChI Key |
IUOCEGXTSMACIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC=C6[N+](=O)[O-])C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B11099601.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11099606.png)
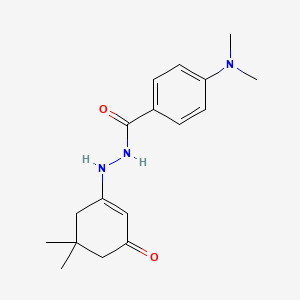
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11099616.png)
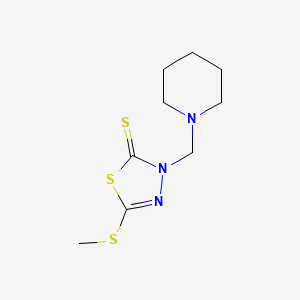

![N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11099626.png)
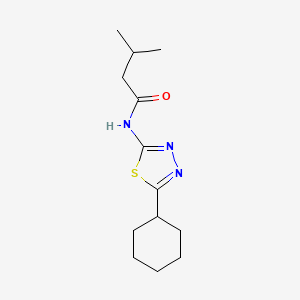
![methyl 2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11099639.png)
![ethyl (2E)-2-{2-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11099652.png)
![3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11099655.png)
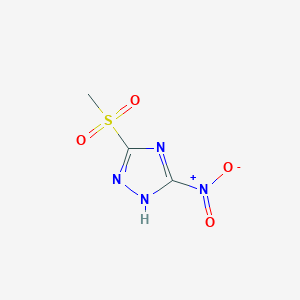
![4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099673.png)
![6-Amino-4-(2-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11099685.png)
